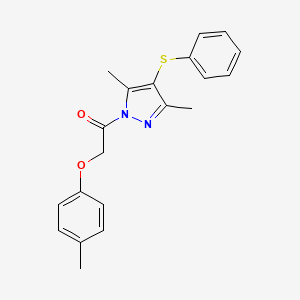

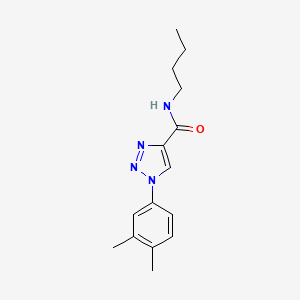

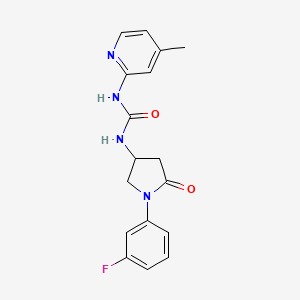

4-(1,3-dithiolan-2-yl)phenyl N-phenylcarbamate

カタログ番号 B2937452

CAS番号:

329079-32-5

分子量: 317.42

InChIキー: ALCQACOMGJXSDO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(1,3-dithiolan-2-yl)phenyl N-phenylcarbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in pesticides, fungicides, and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “4-(1,3-dithiolan-2-yl)phenyl N-phenylcarbamate” would likely consist of a phenyl ring attached to a carbamate group, which is in turn attached to a 1,3-dithiolan-2-yl group .科学的研究の応用

Anti-inflammatory Pharmaceuticals

- NOSH-Aspirin , a hybrid compound with nitric oxide and hydrogen sulfide-releasing moieties, has been studied for its anti-inflammatory properties and effectiveness in inhibiting the growth of various human cancer cell lines. NOSH compounds, including those with 1,2-dithiolan motifs, showed significant cell growth inhibitory properties across different cancer cell lines, with NOSH-1 being the most potent in HT-29 colon cancer cells (Kodela, Chattopadhyay, & Kashfi, 2012).

Chiral Recognition and Separation

- Research on cellulose triphenylcarbamate derivatives adsorbed on silica gel has highlighted their chiral recognition abilities as stationary phases for high-performance liquid chromatography (HPLC), indicating potential applications in chiral separation processes (Okamoto, Kawashima, & Hatada, 1986).

Antimicrobial Activities

- Studies on metal complexes derived from cyclobutane-substituted thiazole carbamate ligands have explored their antimicrobial activities against a range of bacteria and yeast, suggesting potential applications in developing new antimicrobial agents (Cukurovalı, Yilmaz, Ahmedzade, & Kırbağ, 2001).

Photoresponsive Materials

- Investigations into aliphatic self-assembled monolayers (SAMs) with azobenzene tailgroups have studied the effect of molecular structure on photoisomerization properties, which could inform the design of photoresponsive surfaces and materials (Weidner, Bretthauer, Ballav, Motschmann, Orendi, Bruhn, Siemeling, & Zharnikov, 2008).

Corrosion Inhibition

- Research on ammonium (2,4-dimethylphenyl)-dithiocarbamate has shown its efficacy as a corrosion inhibitor against steel corrosion, indicating its potential application in corrosion prevention technologies (Kıcır, Tansuğ, Erbil, & Tüken, 2016).

Battery Materials

- Sulfide polymers, including those with 1,3-dithiolane groups, have been evaluated as cathode materials in rechargeable lithium batteries, highlighting their potential in improving battery performance and capacity (Zhang, Kong, Zhan, Tang, Zhan, Zhou, & Zhan, 2007).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[4-(1,3-dithiolan-2-yl)phenyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S2/c18-16(17-13-4-2-1-3-5-13)19-14-8-6-12(7-9-14)15-20-10-11-21-15/h1-9,15H,10-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCQACOMGJXSDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=C(C=C2)OC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![4-Methyl-1-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2937370.png)

![1-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2937371.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2937379.png)

![6-[4-[(E)-but-2-enoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2937382.png)

![4'-Methyl-[1,1'-biphenyl]-4-yl 3-methylbut-2-enoate](/img/structure/B2937386.png)